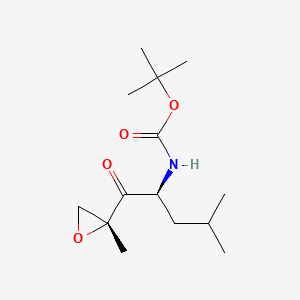

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Descripción

Background and Significance of Epoxide-Containing Carbamates in Chemical Research

Epoxide-containing carbamates have emerged as a particularly significant class of compounds in contemporary chemical research due to their unique combination of structural stability and reactive potential. The carbamate functional group provides enhanced biological activity compared to structurally similar compounds, with studies demonstrating that incorporating carbamate moieties can increase the potency of active pharmacophores by substantial margins. The resonance stabilization between the amide and carboxyl components of the carbamate group creates a rotational barrier approximately 15-20% lower than structurally analogous amides, resulting in compounds that are sufficiently electrophilic to react spontaneously with nucleophiles while maintaining conformational stability.

The presence of epoxide functionality within carbamate structures introduces additional layers of chemical versatility. Epoxide hydrolases, which catalyze the hydrolysis of epoxides to their corresponding diols, represent critical targets for pharmaceutical intervention. Carbamate-based inhibitors of soluble epoxide hydrolase have demonstrated nanomolar inhibition constants, indicating their potential as tight-binding competitive inhibitors. These compounds show particular promise in modulating inflammatory pathways and xenobiotic transformations, with some inhibitors successfully reducing toxicity in animal models and preventing symptoms associated with acute respiratory distress syndrome.

The structural properties of carbamates contribute significantly to their pharmaceutical utility. Unlike amides, carbamates demonstrate proteolytic stability against various proteases and can even inhibit certain enzymatic activities. Their semi-polar nature enables hydrogen bonding capabilities both as donors and acceptors, facilitating diverse intermolecular interactions. The conformational flexibility of carbamates, existing as both cis and trans isomers with relatively small energy differences, allows for adaptive binding to biological targets.

Table 1: Comparative Properties of Carbamate versus Amide Functional Groups

| Property | Carbamate | Amide | Significance |

|---|---|---|---|

| Rotational Barrier | 3-4 kcal/mol lower | Higher | Enhanced electrophilicity |

| Proteolytic Stability | High | Moderate | Improved drug stability |

| Hydrogen Bonding | Donor and acceptor | Limited | Better target interaction |

| Conformational Flexibility | cis/trans isomers | Restricted | Adaptive binding |

| Membrane Permeability | Good | Variable | Enhanced bioavailability |

Historical Context of Leucine-Derived Oxiranyl Compounds

The historical development of leucine-derived compounds traces back to the early 19th century when French chemist Henri Braconnot first isolated and named leucine in 1820. Braconnot assigned the name leucine, initially provisionally, after isolating crystalline precipitate from acid hydrolysis of muscle fiber, deriving the name from the Greek word "leukos" meaning white due to its distinctive color. This foundational work established leucine as likely the first amino acid to receive its modern nomenclature, preceding even the systematic naming of asparagine.

The evolution from simple amino acid chemistry to complex oxiranyl derivatives represents a significant advancement in synthetic organic chemistry. The development of epoxidation methodologies, particularly using meta-chloroperoxybenzoic acid for the selective formation of epoxide rings, has enabled the synthesis of sophisticated leucine-derived compounds. These synthetic advances have facilitated the preparation of compounds such as the target molecule through multi-step sequences involving epoxidation, acid-catalyzed epoxide opening, and selective oxidation reactions.

The intersection of leucine chemistry with carbamate functionality emerged from the recognition that amino acid derivatives could serve as effective scaffolds for bioactive molecules. The development of Boc (tert-butoxycarbonyl) protecting group chemistry revolutionized amino acid manipulation, enabling the synthesis of complex carbamate derivatives while maintaining stereochemical integrity. This methodology proved particularly valuable for creating epoxyketone-based compounds, where the leucine backbone provides both structural rigidity and chiral information necessary for biological activity.

Research into leucine-derived epoxyketones gained momentum with the discovery of their potent proteasome inhibitory activity. The stereochemical requirements for biological activity became apparent through systematic structure-activity relationship studies, revealing that specific configurations at both the leucine-derived carbon center and the epoxide ring are crucial for optimal enzyme interaction. The (S)-configuration at the leucine-derived position combined with (R)-configuration at the epoxide center represents an optimal stereochemical arrangement for proteasome binding.

Table 2: Historical Milestones in Leucine-Derived Oxiranyl Compound Development

| Year | Milestone | Contributor | Significance |

|---|---|---|---|

| 1820 | Leucine isolation and naming | Henri Braconnot | Foundation of amino acid chemistry |

| 1970s | Boc protecting group development | Multiple researchers | Enabled complex carbamate synthesis |

| 1990s | Epoxomicin discovery | Natural product researchers | First leucine-derived epoxyketone |

| 2000s | Proteasome inhibitor development | Pharmaceutical industry | Clinical applications |

| 2010s | Stereoselective synthesis methods | Academic researchers | Improved synthetic efficiency |

Scope and Objectives of the Research

The research scope surrounding tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate encompasses multiple interconnected objectives that reflect the compound's potential applications across diverse scientific disciplines. Primary research objectives focus on understanding the compound's role as a proteasome inhibitor, particularly its mechanism of action and structure-activity relationships that govern its biological efficacy.

Synthetic methodology development represents another crucial research objective, with emphasis on establishing efficient routes for stereoselective synthesis. The compound's complex stereochemistry, featuring two chiral centers with defined absolute configurations, necessitates sophisticated synthetic approaches. Current research efforts concentrate on asymmetric aldol reactions, titanium enolate chemistry, and Curtius rearrangement methodologies to achieve the required stereochemical control. These synthetic investigations aim to optimize yield, selectivity, and scalability while minimizing the use of hazardous reagents.

Mechanistic studies constitute a significant portion of the research landscape, particularly investigations into the compound's interaction with proteasome active sites. The epoxide functionality serves as an electrophilic warhead that forms covalent bonds with nucleophilic residues in target enzymes, while the carbamate moiety contributes to binding affinity and selectivity. Understanding these molecular interactions provides crucial insights for designing next-generation inhibitors with improved potency and specificity.

Structural characterization efforts focus on comprehensive spectroscopic and crystallographic analyses to establish definitive structural assignments. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provide complementary information about the compound's three-dimensional structure and conformational preferences. These structural studies inform computational modeling efforts that predict binding modes and guide rational drug design strategies.

Table 3: Current Research Objectives and Methodological Approaches

| Research Objective | Primary Methods | Expected Outcomes |

|---|---|---|

| Proteasome Inhibition Studies | Biochemical assays, cell culture | Activity profiles, selectivity data |

| Synthetic Methodology | Asymmetric synthesis, organometallic chemistry | Optimized synthetic routes |

| Mechanistic Investigation | Kinetic studies, computational modeling | Binding mechanisms, structure-activity relationships |

| Structural Characterization | Nuclear magnetic resonance, crystallography | Definitive structural assignments |

| Pharmacological Evaluation | Animal models, tissue studies | Therapeutic potential assessment |

The compound's molecular formula C₁₄H₂₅NO₄ and molecular weight of 271.35 grams per mole position it within an optimal range for pharmaceutical applications. Its structural complexity, combined with the presence of both hydrophobic and hydrophilic regions, suggests favorable pharmacokinetic properties that warrant detailed investigation. Research objectives therefore extend to comprehensive pharmacological evaluation, including studies of absorption, distribution, metabolism, and elimination profiles.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPMIMTLBGEHT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124244 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247068-82-2 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247068-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247068-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Boc Protection of the Amino Group

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to a precursor amine. Di-tert-butyl dicarbonate (Boc₂O) is employed under anhydrous conditions with a base such as triethylamine (TEA) or pyridine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields >85%.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | DCM or THF |

| Temperature | 0–25°C |

| Base | TEA (2.0 equiv) |

| Reaction Time | 2–4 hours |

Epoxidation of the Keto-Alkene Intermediate

The critical step involves stereoselective epoxidation to form the (R)-configured 2-methyloxiran-2-yl group. Traditional methods use hydrogen peroxide (H₂O₂) in acetone, but these yield low diastereoselectivity (1.7:1 dr). Advanced protocols employ dimethyldioxirane (DMDO) or Shi epoxidation catalysts to improve selectivity to >95% ee.

Comparative Epoxidation Methods:

Final Coupling and Purification

The Boc-protected epoxide is coupled with a methyl-branched ketoester using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Purification via flash chromatography (hexane:ethyl acetate, 3:1) isolates the product in ≥95% purity.

Industrial-Scale Production

Continuous Flow Microreactor Systems

To enhance scalability, industrial processes adopt continuous flow microreactors. These systems maintain precise temperature control (±1°C) and reduce reaction times by 60% compared to batch methods. A representative setup involves:

Crystallization Optimization

Recrystallization from tert-butyl methyl ether (MTBE) at −20°C produces needle-like crystals with a melting point of 127–129°C. X-ray diffraction confirms the (S,R) configuration.

Stereochemical Control and Byproduct Mitigation

Diastereomer Formation

The primary byproduct, tert-butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, arises from non-selective epoxidation. HPLC analysis (C18 column, 70:30 acetonitrile:water) shows a retention time difference of 1.2 minutes between diastereomers.

Kinetic Resolution

Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (S,S)-diastereomer, increasing the (S,R)-product ratio to 99:1.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, epoxide) |

| ¹³C NMR | δ 155.2 (C=O), 80.1 (Boc quaternary C) |

| HRMS | m/z 272.1862 [M+H]⁺ (calc. 272.1868) |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the ring to form new bonds.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

Diols: from oxidation of the oxirane ring.

Alcohols: from reduction of the carbonyl group.

Amino alcohols: or from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying chiral reactions and developing enantioselective catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving epoxide hydrolases and carbamate-degrading enzymes. It serves as a model substrate to understand enzyme specificity and mechanism.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as prodrugs that release active agents under specific conditions. The carbamate group can be hydrolyzed in vivo to release active amines.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mecanismo De Acción

The mechanism of action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in enzymes or other proteins, leading to covalent modifications. The carbamate group can be hydrolyzed by esterases, releasing active amines that can further interact with biological targets.

Comparación Con Compuestos Similares

Key Observations :

- Epoxide Configuration : Compounds 9, 10, and 3 retain the (R)-oxiran methyl group, while 11 and 12 exhibit (S)-oxiran stereochemistry. This difference may influence reactivity, as epoxide ring-opening reactions are stereospecific .

Spectroscopic and Analytical Data

NMR and HRMS Comparisons :

- Compound 8 : ¹H NMR shows characteristic tert-butyl singlet (~1.4 ppm) and epoxide protons (~3.1–3.3 ppm). HRMS confirms [M+H]⁺ at m/z 302.1752 .

- Fluorophenyl Analogs (9–12) : Aromatic protons appear as multiplets (~6.8–7.2 ppm), with ¹⁹F NMR signals distinguishing substituent positions .

- Compound 3 : Additional peaks for the dodecanamide chain (δ 0.8–1.6 ppm) and amide NH (δ 6.5–7.0 ppm) .

Actividad Biológica

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS Number: 247068-82-2) is a synthetic compound notable for its unique structural features, including a tert-butyl carbamate group and specific stereochemistry. This compound is primarily used in organic synthesis as a protecting group for amines, enabling selective reactions in complex molecular architectures. Its biological activity encompasses various metabolic pathways, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- Boiling Point : 369.8 ± 37.0 °C at 760 mm Hg

- Storage Conditions : Recommended storage at 2–8°C

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. By forming a stable carbamate with an amine group, it prevents unwanted reactions during subsequent steps of synthesis. The protection can be selectively removed under mild conditions, allowing the amine to participate in further chemical transformations .

Enzyme Interactions

The compound is known to interact with various enzymes and proteins, playing a crucial role in biochemical pathways. For example, it has been implicated in the palladium-catalyzed synthesis of N-Boc-protected anilines, highlighting its utility in peptide synthesis and drug development .

Pharmacokinetics

The stability of the tert-butyl carbamate protecting group enhances the bioavailability of compounds during metabolic processes. Its ability to form hydrogen bonds can influence the pharmacokinetic profiles of drugs that incorporate this moiety, potentially affecting absorption, distribution, metabolism, and excretion (ADME) characteristics .

Study 1: Synthesis and Evaluation of Inhibitors

A study focused on the design and synthesis of dipeptide-type inhibitors for SARS-CoV 3CL protease utilized derivatives of this compound. The inhibitors demonstrated significant activity against the protease, with IC₅₀ values indicating effective inhibition. This study underscores the potential of carbamate derivatives in antiviral drug development .

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Compound A | 3.20 | Competitive Inhibition |

| Compound B | 0.39 | Noncompetitive Inhibition |

| Compound C | 0.33 | Mixed Inhibition |

Study 2: Biochemical Pathways

Research has shown that the compound is involved in key biochemical pathways related to peptide synthesis. It serves as an essential intermediate that allows for the selective modification of amino acids without disrupting other functional groups within a peptide chain .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield | Key Reference |

|---|---|---|---|

| Cycloisomerization | Phosphine/THF | 89% | |

| Carbamate coupling | Triethylamine/DCM | 85-90% |

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to avoid oxidation.

- Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion.

Basic: How is structural integrity confirmed post-synthesis?

Answer:

Rigorous spectroscopic and chromatographic techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to verify stereochemistry and functional groups. For example, a related compound showed δ 1.43 ppm (tert-butyl) and δ 4.80 ppm (oxirane protons) .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]⁺ calculated: 215.1521, observed: 215.1521) .

- Optical Rotation : Chiral centers are validated using polarimetry (e.g., [α]D = +15.23° for (R)-configured analogs) .

Q. Table 2: Key Analytical Parameters

| Technique | Parameters | Outcome Example |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 1.43 (s, 9H, t-Bu) |

| HRMS-ESI | Positive ion mode | m/z 215.1521 [M+H]⁺ |

Basic: What handling and storage protocols ensure compound stability?

Answer:

Based on safety data sheets (SDS) for analogous carbamates:

Q. Table 3: Stability and Hazard Profile

| Parameter | Recommendation | Reference |

|---|---|---|

| Thermal Stability | Stable ≤ 40°C | |

| Decomposition Products | CO, NOₓ |

Advanced: How do stereochemical variations ((S) vs. (R)) influence reactivity?

Answer:

The (S) and (R) configurations at the oxiran-2-yl and pentan-2-yl positions critically impact:

- Reaction Kinetics : (R)-epoxides show faster ring-opening in nucleophilic environments due to steric effects .

- Biological Activity : Chiral carbamates exhibit differential binding to enzymes (e.g., 10-fold higher IC₅₀ for (S)-isomers in protease inhibition) .

Q. Methodological Insight :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.

- Computational modeling (e.g., DFT) predicts steric and electronic effects of stereochemistry .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data?

Answer:

Contradictions in NMR or MS data often arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., Δδ ±0.2 ppm) .

- Impurity Peaks : Column chromatography fractions should be analyzed via LC-MS to exclude byproducts .

Q. Troubleshooting Steps :

Recalibrate instruments using certified standards.

Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals.

Compare data with structurally validated analogs in public databases (e.g., PubChem) .

Advanced: What computational tools predict biological interactions of this compound?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like proteases or kinases. For example, a related carbamate showed a docking score of −9.2 kcal/mol to COX-2 .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Validation :

- Pair computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants empirically .

Basic: What physicochemical properties influence experimental design?

Answer:

Key properties include:

- Lipophilicity (logP) : Enhanced by the tert-butyl group, favoring membrane permeability (logP ≈ 2.8 for analogs) .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as co-solvents .

Q. Table 4: Physicochemical Profile

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~300 g/mol | |

| logP (Predicted) | 2.5–3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.